molecular formula C11H11NOS B2716009 N,3-dimethyl-1-benzothiophene-2-carboxamide CAS No. 18781-48-1

N,3-dimethyl-1-benzothiophene-2-carboxamide

Cat. No.: B2716009
CAS No.: 18781-48-1
M. Wt: 205.28
InChI Key: QOAFEDPECMHGRN-UHFFFAOYSA-N
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Description

N,3-dimethyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C11H11NOS and a molecular weight of 205.28 g/mol . It belongs to the class of benzothiophene derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a benzothiophene ring system, which is a fused ring structure containing both benzene and thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-1-benzothiophene-2-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methylbenzothiophene with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as toluene or xylene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

N,3-dimethyl-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,3-dimethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to alter signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,3-dimethyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

N,3-dimethyl-1-benzothiophene-2-carboxamide is a compound belonging to the benzothiophene class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activity, particularly its antitumor and antimicrobial properties, and its potential as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiophene derivatives with carboxylic acids or their derivatives. Various methodologies have been reported for the preparation of benzothiophene carboxamides, highlighting the versatility of these compounds in medicinal chemistry.

Antitumor Activity

Research indicates that benzothiophene derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study reported that related benzothiophene carboxamide derivatives showed IC50 values less than 10 nM against murine P388 leukemia and Lewis lung carcinoma (LLC) cell lines, demonstrating potent antitumor activity .

Table 1: Cytotoxic Activity of Benzothiophene Derivatives

CompoundCell LineIC50 (nM)
4-N-[2-(dimethylamino)ethyl]carboxamideP388 Leukemia<10
4-N-[2-(dimethylamino)ethyl]carboxamideLLC<10
This compoundJurkat LeukemiaTBD

Note: TBD indicates that specific data for this compound was not found in the literature.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies on related benzothiophene compounds have shown activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against multidrug-resistant strains .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundStrainMIC (μg/mL)
7bMDR-MTB2.73 - 22.86
8cDormant BCG0.60
This compoundTBD

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. For instance, some benzothiophenes are known to act as antagonists to retinoid X receptors and activators of TRPV4 channels . These interactions could potentially lead to modulation of inflammatory pathways and apoptosis in cancer cells.

Case Studies

Several case studies have documented the efficacy of benzothiophene derivatives in preclinical models:

  • Antitumor Efficacy : In vivo studies demonstrated that certain benzothiophene derivatives could significantly reduce tumor size in murine models when administered at specific dosages .
  • Tuberculosis Treatment : The compound showed promise in treating latent tuberculosis infections by effectively targeting dormant bacterial forms with minimal cytotoxicity to host cells .

Properties

IUPAC Name

N,3-dimethyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-7-8-5-3-4-6-9(8)14-10(7)11(13)12-2/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAFEDPECMHGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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